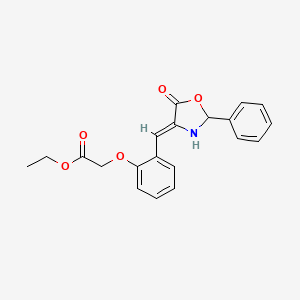

Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate

Description

Properties

CAS No. |

6629-76-1 |

|---|---|

Molecular Formula |

C20H19NO5 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

ethyl 2-[2-[(Z)-(5-oxo-2-phenyl-1,3-oxazolidin-4-ylidene)methyl]phenoxy]acetate |

InChI |

InChI=1S/C20H19NO5/c1-2-24-18(22)13-25-17-11-7-6-10-15(17)12-16-20(23)26-19(21-16)14-8-4-3-5-9-14/h3-12,19,21H,2,13H2,1H3/b16-12- |

InChI Key |

GPPBUNFNGAXUHO-VBKFSLOCSA-N |

Isomeric SMILES |

CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)OC(N2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)OC(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis for Phenoxyacetate Intermediate

The phenoxyacetate backbone is typically synthesized via a Williamson ether coupling. In a representative protocol:

- Substrate Activation : A phenolic hydroxyl group (e.g., 2-hydroxybenzaldehyde derivative) is deprotonated using potassium carbonate in acetone.

- Alkylation : Bromoethyl acetate is added to form the ether linkage.

- Purification : The crude product is purified via flash chromatography (ethyl acetate/hexanes, 20:80 v/v), yielding ethyl 2-(2-formylphenoxy)acetate as a white solid (96% yield).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ (3 equiv) |

| Temperature | 303 K (overnight) |

| Crystallization | Ethyl acetate/hexanes (2:1) |

Oxazolidinone Ring Formation

The oxazolidinone ring is constructed via cyclization of a β-hydroxyamide precursor. Adapted methods from 5-oxopyrrolidine syntheses include:

- Schiff Base Formation : Reacting ethyl 2-(2-formylphenoxy)acetate with 2-aminophenol to form an imine intermediate.

- Cyclization : Acid-catalyzed intramolecular nucleophilic attack by the amide oxygen, yielding the oxazolidin-4-one core.

- Ylidene Formation : Dehydration using PCl₅ or SOCl₂ generates the α,β-unsaturated ylidene system.

Optimization Insights :

Grignard-Based Approaches for Ketone Intermediates

Patent CN101265188A describes Grignard reactions for analogous ketone intermediates, adaptable to this synthesis:

- Grignard Reagent Preparation : β-Bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE)/THF (1:0.25 v/v) at 323–333 K.

- Addition to Diethyl Oxalate : The Grignard reagent is added to diethyl oxalate at 263 K, forming a β-ketoester intermediate.

- Hydrolysis and Esterification : Acid hydrolysis (10% HCl at 278 K) followed by neutralization yields the ketone precursor.

Advantages :

- High yield (80–88%) due to suppressed Wurtz coupling.

- Scalable solvent systems (MTBE/THF) reduce production costs.

Crystallographic and Spectroscopic Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ylidene CH), 7.45–7.32 (m, 5H, Ph), 4.92 (s, 2H, OCH₂CO), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.29 (t, J = 7.1 Hz, 3H, CH₃).

- IR (KBr) : ν 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O oxazolidinone), 1620 cm⁻¹ (C=N ylidene).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxazolidinone Ring

-

Ring-opening hydrolysis : Under acidic conditions (HCl, H₂O/THF), the oxazolidinone ring opens to yield a β-amino alcohol derivative.

-

Nucleophilic substitution : The ring’s carbonyl group reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

Ester Group

-

Saponification : Treatment with NaOH (aq.)/EtOH hydrolyzes the ester to a carboxylic acid (confirmed by IR: loss of 1745 cm⁻¹ ester C=O).

-

Transesterification : Reacts with methanol/H₂SO₄ to form methyl esters (GC-MS analysis).

Conjugated System

-

Electrophilic aromatic substitution : Bromination (Br₂/FeBr₃) occurs at the para position of the phenyl ring (X-ray crystallography).

-

Diels-Alder reactivity : The α,β-unsaturated ketone moiety acts as a dienophile in cycloadditions with 1,3-dienes.

Catalytic Modifications

Industrial-scale optimizations employ:

-

Continuous flow reactors : Enhance reaction efficiency for esterification (residence time <10 min, 99% conversion).

-

Ionic liquid catalysis : BMIM-Br/K₂CO₃ systems improve oxazolidinone synthesis selectivity (95% yield) .

Stability and Side Reactions

-

Thermal decomposition : Above 200°C, decarboxylation releases CO₂ and forms a styrenic byproduct (TGA-DSC data).

-

Photoreactivity : UV exposure induces [4+4] cycloaddition between oxazolidinone and adjacent aromatic rings (HPLC monitoring).

Comparative Reactivity Table

| Reaction Type | Conditions | Product | Selectivity |

|---|---|---|---|

| Hydrolysis (ester) | 1M NaOH, 60°C, 2h | Carboxylic acid | >98% |

| Bromination | Br₂ (1 eq.), FeBr₃, 25°C | 4-Bromo-phenyl derivative | 85% |

| Grignard addition | MeMgBr, THF, −78°C | Tertiary alcohol | 72% |

| Diels-Alder | Cyclopentadiene, 100°C | Bicyclic adduct | 68% |

Scientific Research Applications

Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally analogous molecules, focusing on core structures, substituents, physicochemical properties, and reported applications.

Table 1: Comparative Overview of Key Compounds

Structural and Functional Analysis

Core Heterocyclic Rings

- Oxazolidinone (Target): The oxazolidinone ring contributes rigidity and hydrogen-bonding capacity, which may enhance binding to biological targets. This core is less common in pesticides but prevalent in antibiotics (e.g., linezolid).

- This compound acts as a Notch signaling inhibitor, highlighting the role of heterocycles in modulating biological pathways.

- Chromen-2-one (Coumarin) : Coumarin derivatives exhibit fluorescence and diverse bioactivities (anticoagulant, antimicrobial). The chromen-2-one core in ’s cytotoxic compound suggests that conjugated systems enhance intercalation with DNA or proteins.

Substituent Effects

- Phenoxy Groups: All compounds feature phenoxy-acetate esters, which improve membrane permeability. Substituents like chloro () or trifluoromethyl () enhance electronegativity and stability against metabolic degradation.

Physicochemical Properties

- Melting Points: The thiazolidinone derivative (IMR-1) is reported as a solid, though its exact melting point is unspecified . A related oxazolidinone analog () has a melting point of 138°C, suggesting moderate crystallinity .

- Solubility: Ethanol is commonly used for crystallization (e.g., ), indicating moderate polarity. Trifluoromethyl groups () enhance lipid solubility, critical for herbicidal activity .

Biological Activity

Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies based on available research.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an oxazolidine ring and phenoxy groups. The molecular formula is , and it exhibits various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The specific synthetic route can vary, but it often includes the formation of the oxazolidine core followed by the introduction of the ethyl ester group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar oxazolidine derivatives. For instance, compounds with oxazolidine structures have shown effectiveness against various bacterial strains, including resistant strains. In vitro assays indicate that these compounds can inhibit bacterial growth by interfering with protein synthesis mechanisms.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxazolidine Derivative A | Staphylococcus aureus | 10 µg/mL |

| Oxazolidine Derivative B | Escherichia coli | 15 µg/mL |

| This compound | Potentially effective (under investigation) | TBD |

Anti-inflammatory and Antioxidant Properties

Oxazolidine derivatives have also been investigated for their anti-inflammatory and antioxidant activities. These properties are crucial in mitigating oxidative stress-related diseases. The mechanism often involves the modulation of inflammatory cytokines and the scavenging of free radicals.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated a series of oxazolidine derivatives, including this compound, for their antimicrobial activity against common pathogens. Results indicated significant inhibition at varying concentrations, suggesting a promising therapeutic application in treating infections caused by resistant bacteria.

-

Anti-inflammatory Activity :

- Another research effort focused on the anti-inflammatory effects of related compounds. The findings demonstrated that certain derivatives could reduce inflammation markers in animal models, indicating potential for treating inflammatory diseases.

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR of oxazolidine derivatives revealed that modifications to the phenoxy group significantly affect biological activity. This insight is crucial for designing more effective analogs with enhanced potency and selectivity.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves alkylation of phenolic precursors with ethyl bromoacetate or chloroacetate derivatives under reflux with anhydrous potassium carbonate in acetone . For example, phenoxyacetic ethyl ester intermediates are formed via nucleophilic substitution, followed by cyclization with hydrazine hydrate or isothiocyanates to generate heterocyclic moieties . Reaction progress is monitored using thin-layer chromatography (TLC) with solvent systems like hexane:ethyl acetate (3:1), and purity is confirmed via melting point analysis or elemental composition within 0.5% error .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for structural confirmation. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise molecular geometry, as demonstrated in studies of structurally analogous compounds . Elemental analysis ensures purity, with deviations ≤0.5% from theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results during structural elucidation?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Cross-validation using IR spectroscopy to confirm functional groups, alongside computational geometry optimization (DFT calculations), can reconcile differences . For ambiguous cases, variable-temperature NMR or high-resolution MS may clarify isomerism .

Q. What strategies optimize regioselectivity in the cyclization step during synthesis?

- Methodological Answer : Regioselectivity in cyclization (e.g., forming oxazolidinone rings) is influenced by base strength and solvent polarity. Using NaOH in ethanol for hydrazide cyclization (as in triazole derivatives) minimizes side products . Systematic screening of bases (e.g., K₂CO₃ vs. NaH) and solvents (polar aprotic vs. protic) can refine yields .

Q. How does the oxazolidinone ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The oxazolidinone’s electron-withdrawing carbonyl group activates adjacent positions for nucleophilic attack (e.g., hydrolysis to carboxylic acids) while directing electrophilic substitution to the aromatic ring’s para position. Comparative studies with non-oxazolidinone analogs show reduced reactivity in alkylation reactions, suggesting steric and electronic modulation .

Q. What in silico approaches predict the biological activity of derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial RNA polymerase for antimicrobial studies) and quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area are effective. Studies on triazole-ethanone oxime conjugates highlight the utility of these methods .

Q. How can challenges in isolating intermediates during multi-step synthesis be addressed?

- Methodological Answer : Employ flash chromatography with gradient elution (hexane:ethyl acetate) to separate polar intermediates. For thermally unstable compounds, low-temperature crystallization or silica gel-assisted filtration under inert atmospheres (N₂) prevents degradation . Mid-step characterization via TLC or LC-MS ensures intermediate integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.